molecular formula C11H17NO3 B12428493 Perindopril impurity L-d3

Perindopril impurity L-d3

Cat. No.: B12428493
M. Wt: 214.28 g/mol
InChI Key: HJIKFDMILLVWHA-OMDMDRINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Perindopril impurity L-d3 is a deuterated form of an impurity found in perindopril, which is a medication used to treat hypertension and other cardiovascular diseases. Deuterated compounds are those in which hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This modification can provide insights into the metabolic pathways and stability of the parent compound, perindopril.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of perindopril impurity L-d3 involves the incorporation of deuterium into the molecular structure of the impurity. This can be achieved through various synthetic routes, including:

    Deuterium Exchange Reactions: These reactions involve the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis of the impurity can also introduce deuterium into the molecule.

Industrial Production Methods

Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:

    Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium.

    Purification: Techniques such as chromatography to isolate and purify the deuterated impurity.

Chemical Reactions Analysis

Types of Reactions

Perindopril impurity L-d3 can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Perindopril impurity L-d3 has several scientific research applications, including:

    Pharmacokinetic Studies: Understanding the metabolic pathways and stability of perindopril.

    Analytical Chemistry: Used as a reference standard in chromatographic methods to quantify impurities in pharmaceutical formulations.

    Biological Research: Studying the effects of deuterium incorporation on biological activity and metabolism.

    Industrial Applications: Ensuring the quality and safety of perindopril by monitoring and controlling impurities.

Mechanism of Action

The mechanism of action of perindopril impurity L-d3 is related to its parent compound, perindopril. Perindopril is a prodrug that is converted to its active form, perindoprilat, which inhibits the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure. The incorporation of deuterium may affect the metabolic stability and pharmacokinetics of the impurity, providing insights into the drug’s overall behavior.

Comparison with Similar Compounds

Similar Compounds

    Perindopril Impurity A: Another impurity found in perindopril, used as a reference standard in analytical methods.

    Perindoprilat: The active metabolite of perindopril, which directly inhibits ACE.

    L-norvaline: A process-related impurity in perindopril synthesis.

Uniqueness

Perindopril impurity L-d3 is unique due to the incorporation of deuterium, which provides distinct advantages in research and analytical applications. The presence of deuterium can enhance the stability and provide detailed insights into the metabolic pathways of perindopril, making it a valuable tool in pharmaceutical research and development.

Properties

Molecular Formula

C11H17NO3

Molecular Weight

214.28 g/mol

IUPAC Name

(2S,3aS,7aS)-1-(2,2,2-trideuterioacetyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

InChI

InChI=1S/C11H17NO3/c1-7(13)12-9-5-3-2-4-8(9)6-10(12)11(14)15/h8-10H,2-6H2,1H3,(H,14,15)/t8-,9-,10-/m0/s1/i1D3

InChI Key

HJIKFDMILLVWHA-OMDMDRINSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O

Canonical SMILES

CC(=O)N1C2CCCCC2CC1C(=O)O

Origin of Product

United States

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